The synthesis of ABT-767 involves complex organic chemistry techniques tailored to create a highly selective and potent inhibitor of poly(ADP-ribose) polymerase. Although specific proprietary methods used by AbbVie are not publicly detailed, the synthesis generally includes:
The molecular structure of ABT-767 can be represented by its chemical formula, which is CHNO. The compound features a unique arrangement that allows it to effectively inhibit poly(ADP-ribose) polymerase enzymes. Key structural data include:
ABT-767 undergoes specific chemical reactions that facilitate its mechanism of action. As a poly(ADP-ribose) polymerase inhibitor, it reacts with the enzyme's active site, leading to:
The primary mechanism of action for ABT-767 involves its selective inhibition of poly(ADP-ribose) polymerase enzymes. These enzymes are crucial for repairing DNA damage through the base excision repair pathway. The process can be summarized as follows:
ABT-767 exhibits several notable physical and chemical properties:
These properties are critical for determining appropriate formulations and delivery methods for therapeutic use .
ABT-767 has significant scientific applications primarily in oncology:
PARP enzymes, particularly PARP-1 and PARP-2, are nuclear proteins essential for maintaining genomic stability. They function as DNA damage sensors, catalyzing the transfer of ADP-ribose units to target proteins (a process termed PARylation) to recruit DNA repair machinery. PARP-1 dominates this activity (90%), while PARP-2 contributes residual functions [9]. Their primary role involves facilitating base excision repair (BER), a pathway critical for correcting single-strand DNA breaks (SSBs). When PARP activity is inhibited, unrepaired SSBs progress to double-strand breaks (DSBs) during DNA replication. In healthy cells, DSBs are resolved via homologous recombination repair (HRR). However, cancer cells with HRR deficiencies (e.g., BRCA1/2 mutations) cannot repair DSBs, leading to synthetic lethality [2] [9].
Table 1: Key PARP Enzymes in DNA Repair
Enzyme | Primary Function | Substrate Specificity |
---|---|---|
PARP-1 | SSB repair via BER | DNA nicks, chromatin |
PARP-2 | Backup for PARP-1 | DNA gaps, base damage |
PARP inhibitors (PARPis) mimic nicotinamide adenine dinucleotide (NAD⁺), competitively binding to the catalytic domain of PARP enzymes. This blocks PARylation, preventing repair complex assembly. ABT-767 exemplifies this mechanism, exhibiting potent inhibition of PARP-1 (Ki = 0.47 nM) and PARP-2 (Ki = 0.85 nM) [1] [3]. Beyond catalytic suppression, PARPis like ABT-767 "trap" PARP-DNA complexes at damage sites. Trapped complexes obstruct replication forks, converting transient SSBs into persistent DSBs. In HRR-deficient cancers, DSBs accumulate irreversibly, triggering apoptosis [9]. Pharmacokinetic studies confirm ABT-767 achieves rapid target engagement, with dose-proportional exposure (20–500 mg BID) and a short half-life (~2–3.7 hours), necessitating twice-daily dosing [2] [7].
Homologous recombination deficiency (HRD) creates a unique vulnerability to PARP inhibition. BRCA1/2 mutations—occurring in 15–20% of high-grade serous ovarian cancers (HGSOC)—compromise HRR by disrupting DSB repair. ABT-767 monotherapy demonstrated a 30% objective response rate (by RECIST 1.1 and/or CA-125 criteria) in ovarian cancer patients, with efficacy concentrated in HRD-positive subgroups [2] [7]. HRD extends beyond BRCA to include epigenetic silencing (RAD51C, PALB2) or mutations in other HRR genes. Tumors with high HRD scores (≥42) exhibit genomic "scars" (e.g., loss of heterozygosity), predicting PARPi sensitivity. In a phase 1 trial, HRD-positive ovarian cancer patients treated with ABT-767 had a median progression-free survival (PFS) of 6.7 months versus 1.8 months in HRD-negative patients [2] . Platinum sensitivity further enriches for responders, as platinum agents induce DSBs that PARPis exploit [7].
Table 2: ABT-767 Efficacy by Biomarker Status in Ovarian Cancer
Biomarker | Objective Response Rate (RECIST 1.1) | Median PFS (Months) |
---|---|---|
BRCA1/2 mutation | 21% | 6.7 |
HRD-positive | 30% | 6.7 |
HRD-negative | Not reported | 1.8 |
Table 3: Comparison of Select PARP Inhibitors
PARP Inhibitor | PARP-1 Ki (nM) | Clinical Setting | Key Differentiator |
---|---|---|---|
ABT-767 | 0.47 | Phase 1 solid tumors | Short half-life (~2–3.7 h) |
Olaparib | 1.0 | FDA-approved ovarian/breast | First-in-class |
Rucaparib | 1.0 | FDA-approved ovarian | Activity in BRCA-wildtype HRD |
Niraparib | 3.8 | FDA-approved maintenance | Extended half-life (~36 h) |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: